1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8-4-11-12(5-9(8)2)15(7-14-11)6-10(3)13/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQHFWQOJKGPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzodiazole core, which can be derived from o-phenylenediamine and a suitable aldehyde or ketone.
Bromopropenyl Group Introduction: The bromopropenyl group is introduced through a halogenation reaction, where a propenyl group is brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the propenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromopropenyl group can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Recent studies have indicated that derivatives of benzodiazole compounds exhibit antifungal properties. For example, certain benzodiazole derivatives have been tested against Candida albicans, showing promising results in inhibiting fungal growth at low concentrations . The structural similarity of 1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole to these derivatives suggests it may also possess antifungal activity.
Antimicrobial Properties
Benzodiazole derivatives have demonstrated broad-spectrum antimicrobial activity, including effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine in this compound, is known to enhance antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes .
Case Study 1: Antifungal Efficacy
In a study examining various benzodiazole derivatives, it was found that compounds similar to this compound exhibited significant antifungal activity against C. albicans. The synthesized compounds were tested in vitro and showed effective inhibition at concentrations lower than those of standard antifungal drugs like fluconazole. The docking studies indicated strong binding affinities with fungal proteins, highlighting the potential for developing novel antifungal agents based on this structure .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzodiazole derivatives revealed that compounds containing similar structural motifs to this compound were effective against a range of bacterial strains. The study utilized both disk diffusion and minimum inhibitory concentration (MIC) methods to evaluate efficacy, showing that the presence of the bromopropenyl group significantly enhanced antibacterial activity .
Materials Science Applications
Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices. Its bromine content can facilitate cross-linking reactions in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronic devices and coatings.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bromopropenyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Core Structure
The following table compares key structural and physicochemical properties of 1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole with analogous compounds:
Key Comparisons
Reactivity :
- The bromopropenyl group in the target compound offers distinct reactivity for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) compared to allyl () or benzyl groups (), which are less electrophilic .
- Fluorinated analogs () exhibit lower reactivity but improved metabolic stability due to fluorine’s electronegativity .
Chloropyridinyl () and sulfonamide () substituents introduce hydrogen-bonding capabilities, critical for target binding in drug design .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (265.149 g/mol ) compared to benzyl- or sulfonamide-substituted analogs (e.g., 347.84 g/mol in ) suggests better membrane permeability but lower aqueous solubility .
- Bulky substituents (e.g., tert-butylbenzyl in ) reduce solubility but improve target affinity in hydrophobic pockets .
Biological Activity :
Biological Activity
1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This benzodiazole derivative exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Characteristics
- Molecular Weight : 265.15 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the provided sources.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function by inhibiting certain enzymes involved in cellular processes, potentially leading to anticancer effects. The exact molecular pathways remain under investigation, but it is suggested that the brominated propene moiety could enhance its reactivity with biological macromolecules.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzodiazole derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Benzodiazoles are also known for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against a range of bacteria and fungi:
- Bacterial Inhibition : Studies indicate that modifications in the benzodiazole structure can lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Activity
A recent study evaluated the effects of various benzodiazole derivatives on cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity at micromolar concentrations. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzodiazoles. The findings indicated that certain derivatives showed promising activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional groups in enhancing antimicrobial potency .
Comparative Analysis with Related Compounds
Q & A
Basic: What synthetic methodologies are effective for preparing 1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole?
Methodological Answer:
The synthesis of brominated benzodiazoles typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with a 5,6-dimethyl-1H-1,3-benzodiazole core. Introduce the bromopropenyl group via alkylation using 2-bromopropene under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Step 2: Optimize reaction conditions by varying solvents (e.g., ethanol, DMF) and catalysts (e.g., NaH, TEA). Monitor reaction progress via TLC or HPLC.
- Step 3: Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis and elemental composition (e.g., ±0.3% deviation for C, H, N) .
Key Characterization Data:
| Technique | Expected Results for Target Compound |
|---|---|
| ¹H NMR | δ 2.1–2.3 (s, 6H, CH₃), δ 5.8–6.2 (m, C=CH₂Br) |
| IR | ~1600 cm⁻¹ (C=N stretch), ~600 cm⁻¹ (C-Br) |
Advanced: How can contradictions in spectroscopic data during characterization be resolved?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from impurities, tautomerism, or dynamic effects. To address this:
- Multi-Technique Validation: Cross-validate using ¹³C NMR, HSQC, and HMBC to confirm connectivity. For example, the benzodiazole C=N signal (δ 150–160 ppm in ¹³C NMR) should correlate with adjacent protons in HSQC .
- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in EtOH/CHCl₃) and refining the structure using SHELXL. The bromopropenyl group’s geometry (e.g., bond angles ~120° for sp² carbons) can confirm regiochemistry .
- Computational DFT: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G* basis set). Deviations >5% may indicate isomerization or solvent effects .
Structural Analysis: What crystallographic parameters are critical for resolving brominated benzodiazole derivatives?
Methodological Answer:
For accurate crystal structure determination:
- Data Collection: Use a Bruker SMART X2S diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 200 K. Ensure data completeness >95% and R(int) <0.05 .
- Refinement: Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Key metrics:
- Disorder Handling: For disordered bromopropenyl groups, use PART and SUMP instructions in SHELXL. Apply geometric restraints to maintain reasonable bond lengths/angles .
Example Crystallographic Data:
| Parameter | Value for Brominated Analog |
|---|---|
| Space Group | P21/n |
| Unit Cell (Å) | a=13.68, b=9.61, c=14.81, β=98.3° |
| Z | 4 |
Biological Activity: How can the pharmacological potential of this compound be evaluated?
Methodological Answer:
- In Vitro Assays:
- Molecular Docking: Perform AutoDock Vina simulations using PDB structures (e.g., 5-HT₃ receptor, PDB: 6NPQ). Prioritize poses with hydrogen bonds to Thr178 and hydrophobic interactions with Leu129 .
- SAR Studies: Modify substituents (e.g., replace bromopropenyl with chloro or methyl groups) to correlate structure with activity. Use Hammett σ values to predict electronic effects .
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Solvent Effect Modeling: Re-run docking with explicit solvent models (e.g., TIP3P water) in GROMACS. Solvent-accessible surface area (SASA) >80% may indicate poor membrane permeability .
- Metabolic Stability: Incubate the compound with liver microsomes (human or rat) and analyze via LC-MS. Half-life <30 minutes suggests rapid degradation .
- Free Energy Perturbation (FEP): Calculate binding free energy differences (ΔΔG) for analogs using Schrödinger FEP+. A ΔΔG >1 kcal/mol explains reduced activity in bulkier derivatives .
Data Contradiction: How to address conflicting crystallographic and NMR data for dynamic substituents?
Methodological Answer:
- Variable-Temperature NMR: Acquire ¹H NMR at 298 K and 223 K. Splitting of propenyl proton signals at low temps indicates restricted rotation .
- Hirshfeld Surface Analysis: Compare crystallographic contact percentages (e.g., Br···H interactions ~12%) with NMR NOE effects. Discrepancies may arise from solution vs. solid-state dynamics .
- Molecular Dynamics (MD): Simulate 100-ns trajectories in explicit solvent (e.g., water/DMSO). Root-mean-square fluctuation (RMSF) >1.5 Å for bromopropenyl suggests flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
